molecular formula C10H7BrN2O3 B15311287 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15311287
M. Wt: 283.08 g/mol
InChI Key: HWUKGNFWDQFKBS-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with cyanogen bromide to yield the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield biphenyl derivatives .

Scientific Research Applications

5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions that are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole ring in 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid imparts unique chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

5-(4-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H7BrN2O3/c1-5-4-6(11)2-3-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15)

InChI Key

HWUKGNFWDQFKBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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